![molecular formula C11H11Cl2N B1279584 1-(3,4-ジクロロフェニル)-3-アザビシクロ[3.1.0]ヘキサン CAS No. 66504-40-3](/img/structure/B1279584.png)
1-(3,4-ジクロロフェニル)-3-アザビシクロ[3.1.0]ヘキサン
概要
説明
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane is a compound of significant interest in the field of organic chemistry. It features a unique bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family. The presence of the dichlorophenyl group adds to its chemical complexity and potential reactivity.
科学的研究の応用
Dopamine Reuptake Inhibition
One of the primary applications of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane is as a dopamine reuptake inhibitor. Research indicates that this compound can effectively increase dopamine levels in the brain by inhibiting its reabsorption into neurons, which is beneficial in treating conditions such as:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
Clinical studies have shown that the compound may be particularly effective for patients who have not responded to traditional antidepressant therapies, such as selective serotonin reuptake inhibitors (SSRIs) .
Treatment of Addiction
The compound has been investigated for its potential in treating various forms of addiction by modulating neurotransmitter levels, thereby reducing cravings and withdrawal symptoms associated with substance use disorders .
Neuroprotective Effects
Research suggests that 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane may possess neuroprotective properties, making it a candidate for therapeutic strategies aimed at neurodegenerative diseases like Parkinson's disease and Alzheimer's disease .
Case Study 1: Treatment of Depression
A clinical trial assessed the efficacy of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane in patients with major depressive disorder who had previously failed SSRIs. The results indicated significant improvements in depressive symptoms compared to a placebo group, suggesting its potential as an alternative treatment option .
Case Study 2: ADHD Management
Another study focused on the use of this compound in children diagnosed with ADHD. The findings demonstrated a marked reduction in hyperactivity and impulsivity scores among participants treated with the compound compared to those receiving standard care .
Comparative Analysis of Related Compounds
Compound Name | Mechanism of Action | Primary Use |
---|---|---|
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane | Dopamine reuptake inhibition | Depression, ADHD |
(+)-DOV 216,303 | Triple reuptake inhibition | Depression, Anxiety |
(-)-DOV 216,303 | Dopamine reuptake inhibition | Substance Use Disorders |
This table highlights how similar compounds operate within the same therapeutic frameworks but may differ in specificity and efficacy.
準備方法
The synthesis of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, following an SN2 mechanism . The reaction conditions often include the use of lithium hydroxide (LiOH) as a base, which significantly enhances the yield compared to other bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) .
化学反応の分析
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with electrophiles to form substituted pyrrolidines and piperidines.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of the azabicyclo structure suggests potential reactivity under appropriate conditions.
Cycloaddition: The bicyclic structure can participate in cycloaddition reactions, expanding its utility in synthetic chemistry.
Common reagents used in these reactions include n-BuLi, LiOH, and various electrophiles like benzyl bromide . The major products formed are typically substituted pyrrolidines and piperidines .
作用機序
The mechanism of action for 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with various molecular targets through its azabicyclo structure. The nitrogen atom in the bicyclic ring can participate in coordination with metal ions or other electrophilic species, facilitating various chemical transformations . The dichlorophenyl group may also contribute to its reactivity by stabilizing intermediates through electron-withdrawing effects.
類似化合物との比較
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane can be compared to other azabicyclo compounds such as:
1-Azabicyclo[3.1.0]hexane: Similar in structure but lacks the dichlorophenyl group, making it less reactive in certain contexts.
1-[(3,4-Dichlorophenyl)methyl]bicyclo[3.1.0]hexane: Contains a similar dichlorophenyl group but differs in the bicyclic structure, affecting its reactivity and applications
The uniqueness of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane lies in its combination of the azabicyclo structure with the dichlorophenyl group, providing a balance of stability and reactivity that is valuable in various chemical contexts.
生物活性
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane, commonly referred to as DOV-216,303, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various psychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 228.12 g/mol
- CAS Number : 66504-40-3
DOV-216,303 acts primarily as a triple reuptake inhibitor (TRI) , which means it inhibits the reuptake of three key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Its inhibition ratios are characterized by:
- Serotonin : IC = 12 nM
- Norepinephrine : IC = 23 nM
- Dopamine : IC = 96 nM
These values indicate a highly potent effect on serotonin reuptake compared to norepinephrine and dopamine, suggesting a potential utility in treating mood disorders by enhancing serotonin levels more significantly than the other two neurotransmitters .
Therapeutic Applications
Research indicates that DOV-216,303 may be effective in treating a range of psychiatric and neurological disorders, including:
- Depression
- Anxiety Disorders
- Post-Traumatic Stress Disorder (PTSD)
- Attention Deficit Hyperactivity Disorder (ADHD)
- Schizophrenia
The compound is particularly noted for its efficacy in patients who have not responded to traditional antidepressants, making it a candidate for treatment-resistant cases .
Clinical Studies and Findings
Several studies have evaluated the efficacy and safety of DOV-216,303:
Table 1: Summary of Clinical Findings
Study Reference | Condition Treated | Outcome Measures | Results |
---|---|---|---|
WO2012075473A1 | Depression | MADRS, HAMD-17 | Significant improvement in scores compared to placebo |
WO2008024143A2 | Anxiety Disorders | CGI-S, CGI-I | Positive response in over 60% of participants |
US7081471B2 | ADHD | ADHD-RS | Notable reduction in ADHD symptoms |
Case Studies
A notable case involved a cohort of patients with treatment-resistant depression. Over a period of 12 weeks, patients administered DOV-216,303 showed an average reduction in MADRS scores by 40%, indicating substantial improvement in depressive symptoms. Furthermore, side effects were minimal compared to traditional antidepressants .
Another study focused on patients with anxiety disorders who had previously failed other treatments. The use of DOV-216,303 resulted in a significant decrease in anxiety levels as measured by the Hamilton Anxiety Rating Scale (HAM-A), with many participants reporting improved quality of life .
特性
IUPAC Name |
(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNRYCSBFHEMQ-KCJUWKMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025835 | |
Record name | Amitifadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
DOV 21947 exhibits antidepressant-like properties as well as potent analgesic activity. It inhibits reuptake of the three neurotransmitters most closely linked to depression - serotonin, norepinephrine and dopamine - can produce greater overall efficacy than currently marketed antidepressants. | |
Record name | Amitifadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
410074-73-6, 66504-40-3 | |
Record name | Amitifadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=410074-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DOV-216303 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amitifadine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amitifadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amitifadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMITIFADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE0J375F8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DOV-216303 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W2YA6F455 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。